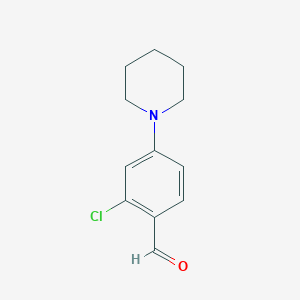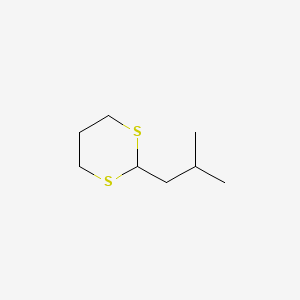
2-Isobutyl-1,3-dithiane
Descripción general
Descripción
2-Isobutyl-1,3-dithiane is a chemical compound with the molecular formula C8H16S2 . It has a molecular weight of 176.34 .
Synthesis Analysis
1,3-Dithianes, such as 2-Isobutyl-1,3-dithiane, can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles .
Molecular Structure Analysis
The molecular structure of 2-Isobutyl-1,3-dithiane is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1,3-Dithianes can react with aldehydes or ketones, epoxides and acid derivatives, but also with alkyl halides without competing elimination reactions . They can be readily metalated and alkylated, allowing the rapid build-up of target molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isobutyl-1,3-dithiane can be found in various databases .
Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
2-Isobutyl-1,3-dithiane serves as a versatile building block in organic synthesis. Its ability to act as a carbonyl protecting group and an ‘umpolung’ reagent makes it invaluable for constructing complex molecular architectures . The compound can be metalated and alkylated, allowing for the rapid assembly of target molecules. Post-synthesis, the dithiane group can be selectively cleaved or reduced, revealing functional groups or methylene moieties essential for further synthetic transformations.
Proteomics Research
In the field of proteomics, 2-Isobutyl-1,3-dithiane is utilized for its reactivity with proteins and peptides. It is used to study protein structures, functions, and interactions by modifying specific amino acids or protecting peptide bonds during sequencing and synthesis .
Materials Science
The compound finds applications in materials science, particularly in the development of new photocatalytic materials. Studies have shown that 1,3-dithianes, including derivatives like 2-Isobutyl-1,3-dithiane, can be added to alkenes via photocatalysis, which is crucial for creating advanced materials with novel properties .
Agricultural Chemistry
In agricultural chemistry, 2-Isobutyl-1,3-dithiane’s derivatives are explored for their potential use in the synthesis of agrochemicals. The compound’s reactivity can lead to the development of new pesticides and herbicides that are more effective and environmentally friendly .
Chemical Engineering
From a chemical engineering perspective, 2-Isobutyl-1,3-dithiane is significant due to its physical properties like refractive index and hygroscopic nature. These properties are essential for designing industrial processes that require precise control over reaction conditions .
Environmental Applications
Environmental science research utilizes 2-Isobutyl-1,3-dithiane for its potential in creating environmentally benign synthesis pathways. Its role in building complex molecules with fewer harmful byproducts is a step towards greener chemical practices .
Biochemistry
In biochemistry, 2-Isobutyl-1,3-dithiane is used for the selective protection of biomolecules during synthesis and modification. Its ability to protect carbonyl compounds without affecting other functional groups is particularly useful in the synthesis of sensitive biological compounds .
Industrial Uses
Industrially, 2-Isobutyl-1,3-dithiane is employed in the synthesis of various chemicals and intermediates. Its stability and reactivity make it a valuable component in the manufacture of a wide range of industrial products .
Mecanismo De Acción
The Corey-Seebach Reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles. The German term “Umpolung” is widely used for this inversion of reactivity . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles .
Safety and Hazards
Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling 2-Isobutyl-1,3-dithiane. It is advised to wear protective gloves, clothing, eye protection, and face protection. It should not be breathed in and should only be used outdoors or in a well-ventilated area .
Direcciones Futuras
1,3-Dithianes are versatile intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds . They offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures . Future research may focus on exploring these transformations further.
Propiedades
IUPAC Name |
2-(2-methylpropyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHYSKTNRQNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428800 | |
| Record name | 2-ISOBUTYL-1,3-DITHIANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69824-23-3 | |
| Record name | 2-ISOBUTYL-1,3-DITHIANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



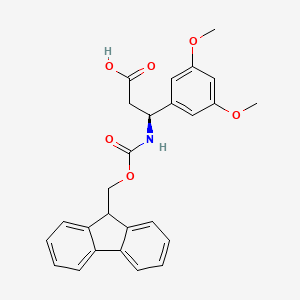

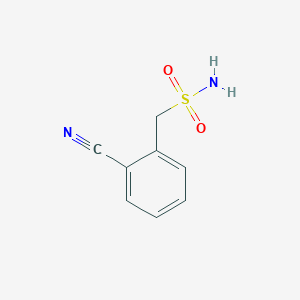
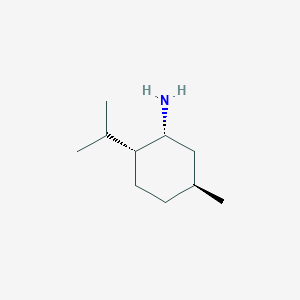
![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
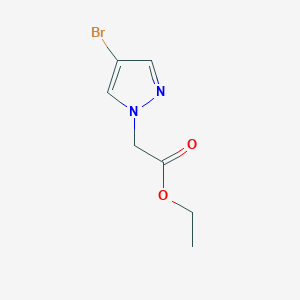
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

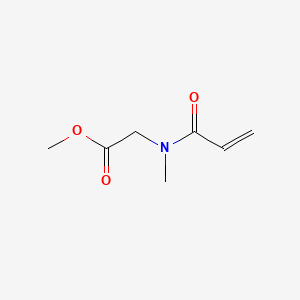

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)


